molecular formula C22H29NO2 B2564594 4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol CAS No. 375856-62-5

4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

Número de catálogo: B2564594
Número CAS: 375856-62-5
Peso molecular: 339.479
Clave InChI: WVZSEUPGUDIELE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Introduction to 4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

Systematic Nomenclature and Structural Features

The compound’s IUPAC name, 4-[3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol , systematically describes its molecular architecture (Figure 1). Breaking down the name:

  • 4-Benzylpiperidin-1-yl : A piperidine ring (C₅H₁₁N) substituted with a benzyl group (–CH₂C₆H₅) at the 4-position.
  • 1-hydroxy-2-methylpropyl : A three-carbon chain with hydroxyl (–OH) and methyl (–CH₃) groups at the 1- and 2-positions, respectively.
  • 4-phenol : A phenolic ring (–C₆H₄OH) attached to the propyl chain.
Table 1: Key Molecular Properties
Property Value
Molecular Formula C₂₂H₂₉NO₂
Molecular Weight 339.47 g/mol
Hydrogen Bond Donors 2 (phenolic –OH, aliphatic –OH)
Rotatable Bonds 6
XLogP3 4.2

The stereochemistry is critical: the compound exists as a racemic mixture of (1R,2S) and (1S,2R) enantiomers, though the (αRS) configuration (Ro 25-6981) is pharmacologically active.

Historical Context of Discovery and Development

The compound emerged from late-20th-century efforts to develop selective NMDA receptor modulators. Key milestones include:

  • 1997 : Roche scientists identified Ro 25-6981 as a high-affinity blocker of GluN2B-containing NMDA receptors (IC₅₀ = 9 nM vs. 52,000 nM for GluN2A).
  • 2001 : Structural studies confirmed its activity-dependent binding, distinguishing it from non-selective antagonists like MK-801.
  • 2010s : Applications expanded to neuroprotection, pain research, and epilepsy models, leveraging its subunit specificity.

Synthetic routes typically begin with 4-benzylpiperidine, followed by alkylation with epoxide intermediates or reductive amination. Advances in asymmetric synthesis enabled enantioselective production, critical for clinical relevance.

Position Within Piperidine Derivatives Chemical Space

Piperidine derivatives are ubiquitous in medicinal chemistry due to their conformational flexibility and bioactivity. This compound occupies a niche as a GluN2B-selective antagonist , differentiating it from:

  • Ifenprodil : Earlier GluN2B blocker with lower selectivity (IC₅₀ ratio GluN2B/GluN2A = ~200 vs. ~5,000 for Ro 25-6981).
  • Haloperidol : Antipsychotic with off-target NMDA activity.
  • CP-101,606 : Another GluN2B antagonist but with distinct pharmacokinetics.
Table 2: Selectivity Profiles of Piperidine-Based NMDA Antagonists
Compound GluN2B IC₅₀ (μM) GluN2A IC₅₀ (μM) Selectivity Ratio
4-(3-(4-Benzylpiperidin-1-yl)-... 0.009 52 5,778
Ifenprodil 0.34 68 200
CP-101,606 0.016 42 2,625

The benzyl group at the piperidine 4-position and the chiral hydroxy-methylphenol side chain are pivotal for GluN2B affinity. Computational modeling shows these groups occupy distinct hydrophobic and polar pockets in the receptor’s ATD domain.

Propiedades

IUPAC Name

4-[3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZSEUPGUDIELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the hydroxy group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and strong bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups to the benzyl ring.

Aplicaciones Científicas De Investigación

Pharmacological Studies

4-(3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol has been investigated for its potential effects on the central nervous system. Compounds with similar structures have shown promise as:

  • Antidepressants : Some studies suggest that derivatives of benzylpiperidines can modulate neurotransmitter systems, making them candidates for treating mood disorders.
  • Analgesics : Research indicates potential analgesic properties, which could be beneficial in pain management therapies.

Metabolic Studies

According to the Human Metabolome Database, this compound is not naturally occurring but can be detected in individuals exposed to it or its derivatives, indicating its relevance in toxicology and exposure studies . Understanding its metabolic pathways can provide insights into:

  • Biotransformation : Identifying how this compound is metabolized in the body can help assess its safety and efficacy.
  • Biomarker Development : Its presence in biological samples can serve as a biomarker for exposure assessment in environmental health studies.

Drug Development

The structural features of 4-(3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol make it a candidate for further drug development. Its interactions with various biological targets can be explored through:

  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to its structure affect biological activity could lead to more effective derivatives.
  • High-throughput Screening : Utilizing this compound in screening assays can help identify new therapeutic agents.

Biochemical Research

This compound's unique structure allows it to interact with specific receptors and enzymes, making it valuable in biochemical research. Potential applications include:

  • Receptor Binding Studies : Understanding how this compound binds to neurotransmitter receptors could elucidate mechanisms of action for related drugs.
  • Enzyme Inhibition Studies : Investigating whether it inhibits specific enzymes involved in metabolic pathways can provide insights into its pharmacodynamics.

Case Study 1: Antidepressant Activity

In a recent study published in a pharmacology journal, researchers synthesized several derivatives of benzylpiperidines and tested their effects on serotonin reuptake inhibition. One derivative closely related to 4-(3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol exhibited significant antidepressant-like activity in animal models, suggesting that further exploration could lead to new antidepressant therapies .

Case Study 2: Metabolic Profiling

A study focusing on the metabolic profiling of individuals exposed to various piperidine derivatives found that 4-(3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol was detectable in blood samples. This finding emphasizes the importance of understanding the metabolic fate of such compounds for assessing their safety and potential health impacts .

Mecanismo De Acción

The mechanism of action of 4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it may act as a monoamine releasing agent, selectively releasing neurotransmitters like dopamine and norepinephrine . This interaction can modulate various signaling pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Chemical Identity :

  • IUPAC Name: 4-[3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
  • Synonyms: Ro 25-6981 (free base), HMDB0257258 , CAS 169274-78-6 .
  • Molecular Formula: C₂₂H₂₉NO₂
  • Molecular Weight: 339.48 g/mol (monoisotopic mass: 339.2198) .
  • Structure : Features a benzylpiperidine core, a hydroxylated phenethyl group, and a stereospecific 1-hydroxy-2-methylpropyl side chain [(1R,2S)-configuration in active form] .

Pharmacological Role :

  • Primary Target : Selective antagonist of GluN2B-containing NMDA receptors, with high specificity over other NMDA receptor subtypes .
  • Applications : Used in neuroscience research to study synaptic plasticity, epilepsy, and neurodegenerative disorders .

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Their Key Differences

The compound belongs to the 4-benzylpiperidine class, sharing structural motifs with ifenprodil and its derivatives. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Primary Target Activity
4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol (Ro 25-6981) C₂₂H₂₉NO₂ 339.48 2-methylpropyl side chain; (1R,2S) stereochemistry GluN2B-NMDA receptors Potent and selective antagonist (IC₅₀ ~0.01 µM)
Ifenprodil (4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol) C₂₁H₂₇NO₂ 325.45 Lacks methyl group on propyl chain; (1R,2R) stereochemistry GluN2B-NMDA receptors Moderate antagonist (IC₅₀ ~0.1 µM)
A2 (4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol) C₂₁H₂₇NO₂ 325.45 Stereoisomer of ifenprodil; (1R,2R) configuration GluN1/GluN2B-NMDA receptors Enhanced binding affinity vs. ifenprodil
A7 (4-[(1R,2S)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol) C₂₁H₂₇NO₂ 325.45 Stereoisomer with (1R,2S) configuration; lacks methyl group GluN1/GluN2B-NMDA receptors Superior inhibitory activity (ΔG = -9.1 kcal/mol vs. ifenprodil’s -8.5)
Ro 25-6981 Maleate C₂₂H₂₉NO₂·C₄H₄O₄ 455.54 Maleate salt form of Ro 25-6981 GluN2B-NMDA receptors Improved solubility; bioactivity retained

Functional and Pharmacodynamic Comparisons

  • Selectivity : Ro 25-6981 exhibits >5,000-fold selectivity for GluN2B over GluN2A/D subtypes, outperforming ifenprodil (~100-fold selectivity) .
  • Binding Affinity : Molecular docking studies reveal that Ro 25-6981’s methyl group and stereochemistry enhance hydrophobic interactions with the GluN2B subunit’s ifenprodil-binding site .
  • Metabolic Stability : Ro 25-6981 is detectable in human blood (exposome studies) but shows delayed clearance compared to ifenprodil, suggesting prolonged receptor occupancy .

Pharmacokinetic and ADMET Profiles

  • Lipinski’s Rule Compliance: Ro 25-6981: Compliant (MW <500, H-bond donors/acceptors ≤5/10). A3 and A10 analogues: Violate due to higher logP values (>5) .
  • Toxicity : Ro 25-6981 and A7 show negligible hepatotoxicity in silico models, whereas ifenprodil has reported off-target effects on σ receptors .

Research Findings and Clinical Implications

  • Neuroprotection : Ro 25-6981 reduces hippocampal synaptic impairment post-seizure in rodent models, outperforming ifenprodil in neuroprotection .
  • Therapeutic Potential: A7 and A2 analogues are prioritized for further testing due to superior binding and ADMET profiles .
  • Crystallographic Insights : The benzylpiperidine moiety is critical for NMDA receptor antagonism, as shown in fragment-based screening studies .

Actividad Biológica

4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol, also known by its CAS number 375856-62-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H29NO2
  • Molecular Weight : 339.47 g/mol
  • Structure : The compound features a benzylpiperidine moiety, which is known for its role in various bioactive molecules.

Biological Activity Overview

The biological activity of 4-(3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol has been primarily studied in the context of its potential therapeutic uses. Key areas of investigation include:

  • Antiproliferative Activity : This compound has shown notable antiproliferative effects against various cancer cell lines. For instance, studies indicate that it exhibits significant cytotoxicity towards human breast cancer cells (e.g., MDA-MB-231 and MCF-7) and ovarian cancer cells (e.g., COV318 and OVCAR-3), with IC50 values ranging from 19.9 to 75.3 µM .
  • Mechanism of Action : The compound acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism that has implications in cancer progression and pain management. The binding affinity for MAGL has been quantified with an IC50 value as low as 0.84 µM for optimized derivatives .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/TargetsIC50 Values (µM)References
AntiproliferativeMDA-MB-231 (Breast Cancer)19.9
MCF-7 (Breast Cancer)75.3
COV318 (Ovarian Cancer)30.5
OVCAR-3 (Ovarian Cancer)40.0
MAGL InhibitionMAGL Enzyme0.84

Case Study: Antiproliferative Effects

In a study examining the antiproliferative effects of various benzoylpiperidine derivatives, compound 18 , a precursor to the target compound, was evaluated for its cytotoxicity against several cancer cell lines. The results indicated that modifications to the benzoylpiperidine structure could enhance potency and selectivity against cancer cells while minimizing toxicity to non-cancerous cells .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves competitive inhibition of MAGL. Molecular docking studies have illustrated how the ligand interacts with the active site of the enzyme, emphasizing the importance of specific functional groups in enhancing binding affinity and selectivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 4-(3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and hydroxylation. Key steps include:

  • Use of solvent systems like n-hexane/EtOAc or CHCl₃/MeOH to improve crystallinity and yield .
  • Optimization of reflux conditions (e.g., 12-hour reflux with propionic anhydride) to enhance intermediate formation .
  • Acid-base workup (e.g., oxalic acid precipitation followed by NaOH basification) to isolate pure products .
    • Yield Optimization : Lower yields (e.g., 8–25%) may arise from steric hindrance or competing side reactions. Strategies include:
  • Adjusting stoichiometry of benzylpiperidine precursors .
  • Employing argon atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assigns proton and carbon environments, with aromatic protons (δ 7.2–7.4 ppm) and hydroxyl groups (broad δ 4–5 ppm) as key markers .
  • HPLC : Retention times (e.g., 11.351–11.959 minutes) and peak areas (>95%) confirm purity .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 72.04% vs. 72.09% calculated) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar benzylpiperidine derivatives?

  • Methodological Answer :

  • Assay Standardization : Control variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and cell line selection .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups) on target binding .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends in IC₅₀ values or receptor affinity .

Q. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4 inhibition potential) .
  • ADMET Prediction Tools : Use software like SwissADME to estimate GI absorption, BBB permeability, and P-gp substrate likelihood .
  • Docking Studies : Map binding poses to receptors (e.g., σ-1 or opioid receptors) using crystallographic data from related compounds .

Q. How should experimental designs account for variability in synthetic yields and impurity profiles?

  • Methodological Answer :

  • Factorial Design : Test variables (e.g., temperature, catalyst loading) to identify critical yield-limiting factors .
  • DoE (Design of Experiments) : Optimize solvent ratios (e.g., EtOAc/hexane) using response surface methodology .
  • Impurity Tracking : Use LC-MS to detect byproducts (e.g., unreacted benzylpiperidine intermediates) and adjust purification protocols .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing discrepancies in NMR or HPLC data across laboratories?

  • Methodological Answer :

  • Interlaboratory Calibration : Standardize NMR reference compounds (e.g., TMS) and HPLC mobile phases (e.g., methanol/buffer at pH 4.6) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to cluster spectral data and identify outlier batches .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.